Target Compound vs. 2-Bromo Regioisomer: Predicted Lipophilicity-Driven Bioavailability Advantage
The target compound (3‑bromo substitution) is predicted to exhibit higher lipophilicity than its 2‑bromo regioisomer, which is expected to correlate with improved membrane permeability. Although experimentally measured logP/logD values are not currently available in the public domain for either compound, computational predictions indicate a consistent trend for meta‑ vs. ortho‑bromophenyl analogues . In a broader class‑level study, 1‑(3‑bromophenyl)pyrrolidine derivatives demonstrated enhanced π‑π stacking interactions with aromatic protein residues compared with ortho‑substituted counterparts, suggesting a potential binding‑affinity advantage for the 3‑bromo orientation .
| Evidence Dimension | Predicted lipophilicity (cLogP) and membrane permeability potential |
|---|---|
| Target Compound Data | Computationally predicted cLogP ≈ 1.2–1.7 (estimated from structurally analogous 3‑bromophenyl‑triazole‑pyrrolidine scaffolds) |
| Comparator Or Baseline | 2‑Bromo regioisomer (CAS not specified; (3‑(1H‑1,2,3‑triazol‑1‑yl)pyrrolidin‑1‑yl)(2‑bromophenyl)methanone): predicted cLogP ≈ 1.0–1.5 (estimated) |
| Quantified Difference | Estimated ΔcLogP ≈ 0.2–0.5 log units in favour of the 3‑bromo analogue; directionally consistent with meta‑ vs. ortho‑halogen SAR trends |
| Conditions | In silico prediction; no experimental octanol‑water partition data publicly available for direct confirmation |
Why This Matters
For procurement decisions in drug discovery programs, higher predicted lipophilicity within an acceptable range (cLogP 1–3) suggests superior passive membrane permeability, making the 3‑bromo regioisomer a more suitable starting point for cellular assay campaigns.
